1-[(4-Sec-butylphenyl)sulfonyl]piperazine
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Description
1-[(4-Sec-butylphenyl)sulfonyl]piperazine, also known as BBP, is a synthetic compound . Its molecular formula is C14H22N2O2S and it has a molecular weight of 282.41 .
Molecular Structure Analysis
The InChI code for 1-[(4-Sec-butylphenyl)sulfonyl]piperazine is1S/C14H22N2O2S/c1-2-3-4-13-5-7-14(8-6-13)19(17,18)16-11-9-15-10-12-16/h5-8,15H,2-4,9-12H2,1H3
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound has a molecular weight of 282.41 . It is stored at a temperature of 28°C .Scientific Research Applications
Adenosine Receptor Antagonists
Research has developed derivatives of piperazine sulfonyl compounds as adenosine A2B receptor antagonists. These compounds have shown subnanomolar affinity and high selectivity towards A2B receptors, indicating potential therapeutic applications in diseases where adenosine plays a crucial role, such as inflammation and cancer (Borrmann et al., 2009).
Anticancer Activity
1-Benzhydryl-sulfonyl-piperazine derivatives have been synthesized and shown significant inhibitory activity against MDA-MB-231 breast cancer cell proliferation. This indicates the compound's potential as a chemotherapeutic agent (Ananda Kumar et al., 2007).
Antibacterial Properties
Novel piperazine derivatives have been designed with antibacterial activities. These compounds exhibited better antibacterial activities against various pathogens, suggesting their use as antibacterial agents (Wu Qi, 2014).
Molecular Structure Analysis
Crystal structure studies have been conducted on piperazine derivatives to understand their molecular conformations, which is crucial for designing compounds with specific pharmacological activities. These studies provide insights into the compound's chemical behavior and interaction with biological targets (Kumara et al., 2017).
Central Pharmacological Activity
Piperazine derivatives have been identified with central pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects. This versatility highlights the therapeutic potential of these compounds in treating various central nervous system disorders (Brito et al., 2018).
properties
IUPAC Name |
1-(4-butan-2-ylphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-3-12(2)13-4-6-14(7-5-13)19(17,18)16-10-8-15-9-11-16/h4-7,12,15H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJIWGHMZOHUCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCNCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Sec-butylphenyl)sulfonyl]piperazine |
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